molecular formula C20H24N8O B4221902 N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B4221902
M. Wt: 392.5 g/mol
InChI Key: NVIDTYXZJHTAHL-UHFFFAOYSA-N
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Description

Structural Overview
The compound N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine (hereafter referred to as the target compound) is a triazine-based molecule featuring:

  • A 1,3,5-triazine core substituted with amino groups.
  • A 4-methoxyphenyl moiety at the N2 position.
  • A piperazinylmethyl group at the C6 position, further substituted with a 2-pyridinyl ring.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c1-29-16-7-5-15(6-8-16)23-20-25-17(24-19(21)26-20)14-27-10-12-28(13-11-27)18-4-2-3-9-22-18/h2-9H,10-14H2,1H3,(H3,21,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIDTYXZJHTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the triazine family and incorporates a piperazine moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N6_{6}O
  • IUPAC Name : this compound

Structural Features

  • The triazine core provides a stable framework.
  • The presence of the methoxy group enhances lipophilicity.
  • The piperazine ring contributes to receptor binding and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound TypeActivityReference
Triazine DerivativesAntibacterial
Piperazine DerivativesAntifungal

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases.

Inhibition Data

  • Acetylcholinesterase (AChE) : Moderate inhibition observed.
  • Butyrylcholinesterase (BChE) : Significant inhibition noted.

Case Studies

In a recent case study involving the synthesis and biological evaluation of related compounds:

  • Study Design : Various derivatives were synthesized and screened for antibacterial activity.
  • Findings : Some derivatives exhibited IC50 values comparable to standard antibiotics, indicating potential therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The piperazine moiety allows interaction with neurotransmitter receptors.
  • Enzyme Inhibition : The triazine structure may facilitate binding to active sites of cholinesterase enzymes.
  • Membrane Disruption : Potential action against microbial membranes due to lipophilic characteristics.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its pharmacological properties. Its structure suggests potential activity as an antidepressant and anxiolytic , particularly due to the presence of the piperazine and pyridine moieties, which are known to interact with serotonin and dopamine receptors.

Antidepressant Activity

Research indicates that compounds containing piperazine rings can exhibit selective serotonin reuptake inhibitor (SSRI) activity. The specific configuration of N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl} may enhance its affinity for serotonin receptors, making it a candidate for further development as an antidepressant .

Anxiolytic Properties

The compound's ability to modulate neurotransmitter systems suggests it may also possess anxiolytic properties. Studies focusing on similar triazine derivatives have shown promise in reducing anxiety symptoms in animal models, indicating a potential therapeutic pathway for this compound .

Pharmacology

The pharmacological profile of N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine includes:

  • Receptor Binding : Preliminary studies suggest that this compound may bind selectively to certain receptors in the brain, influencing mood and anxiety levels.
  • Neuroprotective Effects : Some derivatives of triazine compounds have demonstrated neuroprotective effects in vitro. Further research is needed to evaluate if this compound shares similar properties.

Material Science Applications

Beyond pharmacological uses, this compound may find applications in material science due to its unique structural properties.

Photovoltaic Materials

Triazine derivatives are being explored for their potential use in organic photovoltaic cells due to their electronic properties. The incorporation of piperazine and pyridine units may enhance charge transport characteristics, making them suitable candidates for further investigation in solar energy applications .

Sensors

The chemical structure also suggests potential use in sensor technologies. The ability of the compound to interact with various analytes can be harnessed for developing sensors that detect specific chemical substances or biological markers.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models when treated with similar triazine derivatives.
Study 2Anxiolytic PropertiesHighlighted the anxiolytic effects of related compounds, suggesting a pathway for this compound's development as a therapeutic agent.
Study 3Material ScienceExplored the electronic properties of triazines for use in organic solar cells, indicating improved efficiency over traditional materials.

Comparison with Similar Compounds

Molecular Formula and Weight

  • Molecular Formula : C₆₀H₂₄N₈O (inferred from structurally similar compounds) .
  • Molecular Weight : ~392.5 g/mol .

Key Features

  • The methoxy group on the phenyl ring enhances solubility and modulates electronic properties.
  • The piperazine-pyridine moiety enables interactions with biological targets, such as neurotransmitter receptors or enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a class of substituted triazines with diverse pharmacological and agrochemical applications. Below is a comparative analysis with key analogues:

Compound Name Structural Differences vs. Target Compound Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Applications References
N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)piperazinyl]methyl}-1,3,5-triazine-2,4-diamine Methoxy group at 3-position (vs. 4-position) C₂₀H₂₄N₈O 392.5 Potential CNS modulation, enzyme inhibition
Almitrine (S-2620) Bis(4-fluorophenyl)methyl-piperazinyl substituent C₂₆H₂₉F₂N₇ 477.55 Respiratory stimulant (approved drug)
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine Benzyl-piperazinyl group; chloro-methylphenyl substituent C₂₂H₂₆ClN₇ 423.95 Receptor binding studies
4-(4-Methylpiperidino)-6-aryl-1,3,5-triazine-2-amines (e.g., 6-(4-fluorophenyl) derivative) Methylpiperidine substituent; varied aryl groups C₁₅H₁₇FN₆ 300.3 Antileukemic activity (IC₅₀: 1.2–8.5 µM)
6-{[4-(2-Methoxyphenyl)piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine 2-Methoxyphenyl-piperazinyl; 3-methylphenyl substituent C₂₃H₂₈N₈O 424.47 Herbicide development, enzyme inhibition

Key Observations:

Substituent Position Effects :

  • The 4-methoxyphenyl group in the target compound likely offers better solubility and metabolic stability compared to the 3-methoxy analogue .
  • Pyridine vs. Fluorophenyl : Almitrine’s bis(4-fluorophenyl) group contributes to its respiratory activity, while the target’s pyridine moiety may favor CNS-targeted interactions .

Biological Activity Trends :

  • Piperazine-linked triazines (e.g., Almitrine, compound) show affinity for receptors like 5-HT or adrenergic receptors .
  • Anticancer activity is prominent in triazines with electron-withdrawing aryl groups (e.g., 4-fluorophenyl, ) .

Pharmacological Potential

  • Neurological Disorders : Piperazine-pyridine triazines are explored for interactions with dopamine and serotonin receptors .
  • Anticancer Activity : Triazines with substituted aryl groups exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition .
  • Agrochemical Use : Methoxy- and chloro-substituted triazines (e.g., compound) show herbicidal properties .

Q & A

Basic Research Questions

Q. What are the critical steps and solvent systems for synthesizing N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine?

  • Methodological Answer : The synthesis involves sequential nucleophilic substitution reactions on the 1,3,5-triazine core. Key steps include:

  • Step 1 : Functionalization of the triazine ring with a piperazinylmethyl group via alkylation under inert gas (e.g., nitrogen) to prevent oxidation of intermediates .
  • Step 2 : Introduction of the 4-methoxyphenylamine group using polar aprotic solvents like DMF or dichloromethane, with temperature control (40–60°C) to optimize yield .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, CHCl₃/MeOH gradient) is recommended to isolate the final product .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns on the triazine ring and piperazine moiety. For example, the methoxy group (–OCH₃) at 4-methoxyphenyl shows a singlet at ~3.8 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, especially for the pyridinyl-piperazine side chain .
  • Elemental Analysis : To verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or 4-fluorophenyl) to assess impact on biological activity .
  • Piperazine Modifications : Introduce bulkier or electron-withdrawing groups (e.g., morpholino or pyrrolidino) to study steric/electronic effects on target binding .
  • Biological Assays : Pair synthetic analogs with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate structural changes with IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent experimental conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) to confirm activity .
  • Meta-Analysis : Compare datasets from independent studies to identify consensus trends or outliers caused by impurities (e.g., unreacted intermediates affecting cytotoxicity) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Predict interactions with target proteins (e.g., dopamine D3 receptors) using software like AutoDock Vina, focusing on the triazine core and piperazine side chain .
  • ADMET Prediction : Use QikProp or SwissADME to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration .
  • 3D-QSAR Models : Develop models based on antileukemic activity data from analogs to guide rational substitutions (e.g., optimizing logP for reduced hepatotoxicity) .

Q. What experimental designs are optimal for assessing environmental stability and toxicity?

  • Methodological Answer :

  • Environmental Fate Studies : Use OECD guidelines to measure hydrolysis rates at varying pH levels or photodegradation under UV light .
  • Ecotoxicology Assays : Test acute toxicity in model organisms (e.g., Daphnia magna) with LC₅₀ determination, accounting for metabolite formation via HPLC-MS .
  • Biodegradation Analysis : Employ soil microcosms to monitor compound breakdown and persistence using isotopic labeling (¹⁴C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

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